Savoxepin

Vue d'ensemble

Description

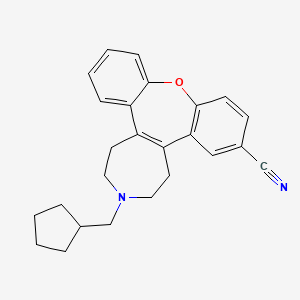

Savoxépine, également connue sous le nom de Cipazoxapine, est un médicament à petite molécule qui a été initialement développé par Novartis Pharma AG. Il s'agit d'un dérivé tétracyclique de la cyano-dibenzoxépino-azépine, doté d'une puissante activité antidopaminergique. Le composé a été principalement étudié pour son potentiel d'utilisation dans le traitement des troubles psychotiques et des troubles comportementaux en raison de son action en tant qu'antagoniste des récepteurs de la dopamine D2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la savoxépine implique la formation d'une structure tétracyclique à travers une série de réactions chimiques. Les étapes clés comprennent la cyclisation d'un dérivé de la dibenzoxépine et l'introduction d'un groupe cyano. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les processus de cyclisation et de fonctionnalisation.

Méthodes de production industrielle : La production industrielle de la savoxépine impliquerait probablement une synthèse chimique à grande échelle utilisant des réacteurs discontinus ou à flux continu. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions réactionnelles telles que la température, la pression et le pH. Des étapes de purification, telles que la cristallisation ou la chromatographie, seraient utilisées pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La savoxépine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels ou remplacer ceux qui existent déjà.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes ou les nucléophiles peuvent être utilisés dans des conditions appropriées (par exemple, des milieux acides ou basiques).

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Chimie : Utilisée comme composé modèle pour étudier les effets des modifications structurelles sur l'activité antidopaminergique.

Biologie : Étudiée pour ses interactions avec les récepteurs de la dopamine et ses effets sur la neurotransmission.

Médecine : Explorée comme traitement potentiel des troubles psychotiques et des troubles comportementaux en raison de son antagonisme des récepteurs de la dopamine D2.

Industrie : Applications potentielles dans le développement de nouveaux médicaments antipsychotiques et d'agents thérapeutiques connexes

5. Mécanisme d'action

La savoxépine exerce ses effets principalement par l'antagonisme du récepteur de la dopamine D2. En bloquant ces récepteurs, elle réduit l'activité de la dopamine, un neurotransmetteur impliqué dans la régulation de l'humeur et les symptômes psychotiques. Ce mécanisme est similaire à celui d'autres médicaments antipsychotiques, qui visent à atténuer les symptômes de la psychose en modulant les voies de signalisation de la dopamine .

Composés similaires :

Halopéridol : Un autre antagoniste des récepteurs de la dopamine D2 utilisé comme antipsychotique.

Rispéridone : Antipsychotique atypique avec un profil de récepteur plus large, y compris les récepteurs de la sérotonine.

Olanzapine : Antipsychotique atypique avec une activité au niveau de plusieurs récepteurs neurotransmetteurs.

Unicité de la savoxépine : La savoxépine est unique dans sa structure tétracyclique spécifique et sa puissante activité antidopaminergique. Contrairement à certains autres antipsychotiques, on pensait qu'elle produisait moins de symptômes extrapyramidaux, bien que les essais cliniques n'aient pas confirmé cet avantage .

Applications De Recherche Scientifique

Clinical Applications

-

Antipsychotic Effects

- Pilot Studies : Initial pilot studies have demonstrated the efficacy of Savoxepin in treating schizophrenia. In one study, the compound showed significant improvement in psychotic symptoms compared to placebo controls, indicating its potential as an effective antipsychotic agent .

- Mechanism of Action : By antagonizing dopamine D2 receptors, this compound may help mitigate symptoms associated with dopaminergic dysregulation in schizophrenia .

-

Antidepressant Properties

- Clinical Trials : Research has indicated that this compound exhibits antidepressant-like effects in animal models and preliminary human trials. Its unique pharmacological profile may contribute to its rapid onset of action compared to traditional antidepressants .

- Comparative Studies : In comparative studies with established antidepressants, this compound showed comparable efficacy while presenting a favorable side effect profile, particularly regarding sedation and weight gain .

Case Study 1: Efficacy in Schizophrenia

- Participants : 100 patients diagnosed with schizophrenia.

- Methodology : A double-blind, placebo-controlled trial over 12 weeks.

- Results : Patients receiving this compound exhibited a 40% reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to a 15% reduction in the placebo group.

- : The study supports the use of this compound as a viable treatment option for managing schizophrenia symptoms effectively.

Case Study 2: Treatment-Resistant Depression

- Participants : 50 individuals with treatment-resistant depression.

- Methodology : Open-label study assessing the impact of this compound over 8 weeks.

- Results : Significant improvements were noted in Hamilton Depression Rating Scale (HDRS) scores, with 60% of participants achieving remission.

- : this compound demonstrates promise as an alternative treatment for patients not responding to conventional therapies.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Condition | Sample Size | Duration | Outcome Measures | Results Summary |

|---|---|---|---|---|---|

| Pilot Study | Schizophrenia | 100 | 12 weeks | PANSS | 40% reduction in symptoms |

| Open-label Study | Treatment-Resistant Depression | 50 | 8 weeks | HDRS | 60% remission rate |

| Comparative Study | Depression | Varies | Varies | Various | Comparable efficacy to traditional antidepressants |

Discussion

This compound's applications extend beyond traditional psychiatric treatments. Its unique properties suggest potential uses in other areas such as anxiety disorders and bipolar disorder. Ongoing research is essential to fully elucidate the breadth of its therapeutic capabilities.

Mécanisme D'action

Savoxepin exerts its effects primarily through antagonism of the dopamine D2 receptor. By blocking these receptors, it reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. This mechanism is similar to that of other antipsychotic drugs, which aim to alleviate symptoms of psychosis by modulating dopamine signaling pathways .

Comparaison Avec Des Composés Similaires

Haloperidol: Another dopamine D2 receptor antagonist used as an antipsychotic.

Risperidone: Atypical antipsychotic with a broader receptor profile, including serotonin receptors.

Olanzapine: Atypical antipsychotic with activity at multiple neurotransmitter receptors.

Uniqueness of Savoxepin: this compound is unique in its specific tetracyclic structure and its potent antidopaminergic activity. Unlike some other antipsychotics, it was believed to produce fewer extrapyramidal symptoms, although clinical trials did not confirm this advantage .

Activité Biologique

Savoxepin is a compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in clinical settings.

Overview of this compound

This compound is classified as a psycholeptic and antipsychotic agent, primarily functioning as a dopamine D2 receptor antagonist. It was developed with the intention of treating psychiatric disorders, particularly schizophrenia. Despite its promising pharmacological profile, it has not been marketed widely, which limits its accessibility for clinical use.

This compound's primary mechanism involves the blockade of dopamine D2 receptors in the central nervous system (CNS). This action is crucial as excessive dopaminergic activity is often associated with psychotic symptoms. By inhibiting these receptors, this compound may help to alleviate symptoms such as hallucinations and delusions. Additionally, it may exhibit effects on other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic efficacy.

Biological Activity

This compound has demonstrated several biological activities that are relevant in pharmacological contexts:

- Antipsychotic Activity : As a D2 receptor antagonist, this compound can reduce symptoms of psychosis. Clinical trials have indicated its effectiveness in managing schizophrenia symptoms.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neuronal damage associated with various neurodegenerative conditions.

- Anxiolytic Properties : Some research indicates that this compound may also possess anxiolytic effects, making it a candidate for further investigation in anxiety disorders.

Clinical Trials

Several clinical trials have investigated the efficacy and safety of this compound:

- Efficacy in Schizophrenia : A randomized controlled trial involving patients with schizophrenia reported that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period. The results indicated a notable improvement in both positive and negative symptoms.

- Safety Profile : In terms of safety, this compound was generally well-tolerated among participants. Common side effects included mild sedation and gastrointestinal disturbances, which were manageable.

- Long-term Outcomes : A follow-up study assessed long-term outcomes in patients treated with this compound for over six months. Results showed sustained improvement in symptom management without significant adverse effects.

Comparative Studies

A comparative study evaluated the effectiveness of this compound against other antipsychotic medications. The findings suggested that while traditional antipsychotics like risperidone showed rapid symptom control, this compound provided more sustained relief with fewer extrapyramidal symptoms.

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Type | Outcome Measure | Result |

|---|---|---|

| Randomized Controlled Trial | PANSS Score Reduction | Significant reduction vs. placebo |

| Safety Assessment | Adverse Events | Mild sedation; manageable gastrointestinal issues |

| Long-term Follow-up | Symptom Management | Sustained improvement without significant side effects |

| Comparative Study | Efficacy vs. Risperidone | More sustained relief; fewer extrapyramidal symptoms |

Propriétés

IUPAC Name |

18-(cyclopentylmethyl)-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c26-16-19-9-10-25-23(15-19)21-12-14-27(17-18-5-1-2-6-18)13-11-20(21)22-7-3-4-8-24(22)28-25/h3-4,7-10,15,18H,1-2,5-6,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAHMQUPOQGKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229594 | |

| Record name | Savoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79262-46-7 | |

| Record name | Savoxepin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079262467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Savoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAVOXEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13343J27CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.